molecular formula C18H16O3 B2618450 (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one CAS No. 210360-91-1

(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2618450
CAS No.: 210360-91-1
M. Wt: 280.323
InChI Key: MOSPYQJGWFNPLZ-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a hydroxy group and an isopropylbenzylidene substituent further enhances its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzofuran-3(2H)-one with 4-isopropylbenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-2-(4-isopropylbenzyl)-1-benzofuran-3(2H)-one.

    Substitution: Formation of halogenated derivatives such as 6-hydroxy-2-(4-isopropylbenzylidene)-3-bromo-1-benzofuran.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that benzofuran derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the hydroxy and isopropylbenzylidene groups may enhance these activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isopropylbenzylidene)propanoic acid: Similar structure but with a propanoic acid moiety instead of a benzofuran core.

    (2Z)-2-(4-Isopropylbenzylidene)hydrazinecarboxamide: Contains a hydrazinecarboxamide group instead of a hydroxy group.

    N-(4-Isopropylbenzylidene)aniline: Features an aniline moiety instead of a benzofuran core.

Uniqueness

(2Z)-6-hydroxy-2-(4-isopropylbenzylidene)-1-benzofuran-3(2H)-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-11(2)13-5-3-12(4-6-13)9-17-18(20)15-8-7-14(19)10-16(15)21-17/h3-11,19H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPYQJGWFNPLZ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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